molecular formula C15H11N B1304947 2-Naphthalen-2-ylpyridine CAS No. 76759-26-7

2-Naphthalen-2-ylpyridine

Cat. No. B1304947
CAS RN: 76759-26-7
M. Wt: 205.25 g/mol
InChI Key: DBENTMPUKROOOE-UHFFFAOYSA-N
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Description

2-Naphthalen-2-ylpyridine, also known as Napy, is a heterocyclic organic compound. It is derived from two aromatic compounds, naphthalene, and pyridine. The molecular formula is C15H11N .


Synthesis Analysis

A new copolymer was synthesized via the reaction of a new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine, with a thiophene-based diboronic ester via Suzuki cross-coupling reactions . The starting point was the condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde .


Molecular Structure Analysis

The molecular weight of 2-Naphthalen-2-ylpyridine is 205.26 . The InChI code is 1S/C15H11N/c1-2-6-13-11-14 (9-8-12 (13)5-1)15-7-3-4-10-16-15/h1-11H .


Physical And Chemical Properties Analysis

2-Naphthalen-2-ylpyridine is a yellow powder. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anti-Fibrosis Activity

2-Naphthalen-2-ylpyridine derivatives have been studied for their anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

CDK2 Inhibition

New pyridine, pyrazolopyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties were designed and synthesized starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile . These compounds were evaluated for their ability to inhibit the CDK2 enzyme in vitro. Some compounds were found to be among the most active inhibitors with IC50 values of 0.57, 0.24, 0.65, 0.50, and 0.93 µM, respectively, compared to roscovitine (IC50 0.394 μM) .

Anti-Proliferative Activity

The newly synthesized compounds were also tested for their cytotoxicity against four different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) . This suggests potential applications in cancer research and treatment.

Synthesis of Heterocyclic Compounds

The ease of synthesis and high biological activity of the starting 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile prompted researchers to prepare some of its derivatives starting from available and inexpensive compounds . This highlights the potential of 2-Naphthalen

Future Directions

While specific future directions for 2-Naphthalen-2-ylpyridine were not found in the search results, it’s worth noting that the compound’s use in the synthesis of a new copolymer suggests potential applications in materials science .

properties

IUPAC Name

2-naphthalen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBENTMPUKROOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40998078
Record name 2-(Naphthalen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalen-2-ylpyridine

CAS RN

76759-26-7
Record name 2-(Naphthalen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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